2-Bromo-6-(isobutylamino)benzonitrile
Overview
Description
2-Bromo-6-(isobutylamino)benzonitrile is an organic compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . It is a white to pale yellow solid that is stable under normal conditions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Bromo-6-(isobutylamino)benzonitrile typically involves the bromination of 6-(isobutylamino)benzonitrile. One common method is the reaction of 6-(isobutylamino)benzonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often focus on optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-Bromo-6-(isobutylamino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary or secondary amines.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The isobutylamino group can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-6-(isobutylamino)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals and agrochemicals. Its structural features allow for modifications that can enhance biological activity.
Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(isobutylamino)benzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Bromo-6-(isobutylamino)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-6-(methylamino)benzonitrile: This compound has a methyl group instead of an isobutyl group. It may exhibit different reactivity and biological activity due to the smaller size and different electronic properties of the methyl group.
2-Chloro-6-(isobutylamino)benzonitrile: The chlorine atom in this compound can lead to different chemical and physical properties compared to the bromine atom. Chlorine is less reactive than bromine, which can affect the compound’s behavior in chemical reactions.
6-(Isobutylamino)benzonitrile:
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-bromo-6-(2-methylpropylamino)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-5,8,14H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZNNRVZPNOWMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=CC=C1)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238490 | |
Record name | Benzonitrile, 2-bromo-6-[(2-methylpropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-49-6 | |
Record name | Benzonitrile, 2-bromo-6-[(2-methylpropyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-bromo-6-[(2-methylpropyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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